molecular formula C6H4Br2FN B1328900 3,5-Dibromo-2-fluoro-4-methylpyridine CAS No. 1000340-01-1

3,5-Dibromo-2-fluoro-4-methylpyridine

Cat. No. B1328900
CAS RN: 1000340-01-1
M. Wt: 268.91 g/mol
InChI Key: LAOILGACTMFPSZ-UHFFFAOYSA-N
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Description

The compound 3,5-Dibromo-2-fluoro-4-methylpyridine is a halogenated pyridine derivative. While the specific compound is not directly mentioned in the provided papers, related halogenated pyridines are valuable intermediates in medicinal chemistry due to their potential for further functionalization and incorporation into more complex molecules .

Synthesis Analysis

The synthesis of halogenated pyridines can be achieved through various methods, including halogen dance reactions, as demonstrated in

Scientific Research Applications

Synthesis Processes

  • 3,5-Dibromo-2-fluoro-4-methylpyridine is involved in the synthesis of complex molecular structures. For instance, Pesti et al. (2000) described its use in the functionalization process to synthesize cognition-enhancing drug candidates, highlighting its role in pharmaceutical chemistry (Pesti et al., 2000).

Chemical Behavior and Derivative Formation

  • The compound plays a role in the formation of various derivatives through reactions like bromination and nitration. For example, Zwart and Wibaut (2010) demonstrated its use in producing various bromo and fluoro derivatives, emphasizing its versatility in creating diverse chemical structures (Zwart & Wibaut, 2010).

Pharmacological Research

  • In pharmacology, derivatives of 3,5-Dibromo-2-fluoro-4-methylpyridine, such as 3,5-diacyl-2,4-dialkylpyridine, are studied for their potential as selective antagonists in receptor binding, as shown in research by Li et al. (1999). This highlights the compound's relevance in developing new therapeutic agents (Li et al., 1999).

Radiopharmaceuticals and Imaging

  • Carroll et al. (2007) researched the use of fluoropyridines, including 3,5-Dibromo-2-fluoro-4-methylpyridine, in Positron Emission Tomography (PET) imaging. This study demonstrates its application in medical imaging and diagnostics (Carroll, Nairne, & Woodcraft, 2007).

Photophysical Research

  • Xu et al. (2009) conducted a study on blue phosphorescent iridium complexes using fluoro-substituted phenyl-4-methylpyridines. This research indicates the compound's potential in the development of new materials for optoelectronic applications (Xu, Zhou, Wang, & Yu, 2009).

Environmental Monitoring

  • Tao and Yang (2011) investigated the biodegradation of fluroxypyr, a compound related to 3,5-Dibromo-2-fluoro-4-methylpyridine, in soil. Their research provides insights into the environmental impact and degradation processes of such chemicals (Tao & Yang, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

properties

IUPAC Name

3,5-dibromo-2-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOILGACTMFPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650540
Record name 3,5-Dibromo-2-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-fluoro-4-methylpyridine

CAS RN

1000340-01-1
Record name 3,5-Dibromo-2-fluoro-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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